Nivalenol Exhibits Significantly Higher In Vitro Cytotoxicity Than Deoxynivalenol in Human Cell Lines
In a direct head-to-head study across eight human cell lines, nivalenol (NIV) demonstrated a consistently more potent cytotoxic effect than its analog deoxynivalenol (DON) [1]. The 50% inhibitory concentration (IC50) values ranged from 300-2,600 nmol/L for NIV, which is notably lower (more potent) than the 600-4,900 nmol/L range observed for DON under identical experimental conditions [1]. This difference is further supported by another study where NIV was approximately four times more toxic than DON in a human erythroleukemia cell line (K562), with IC50 values of 0.5 µM and 1.5 µM, respectively, as measured by the MTT assay [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Nivalenol (NIV) IC50: 300-2,600 nmol/L (across 8 human cell lines); 0.5 µM (K562 cell line, MTT assay) |
| Comparator Or Baseline | Deoxynivalenol (DON) IC50: 600-4,900 nmol/L (across 8 human cell lines); 1.5 µM (K562 cell line, MTT assay) |
| Quantified Difference | NIV IC50 range is 50-53% lower (more potent) than DON; NIV is approximately 4 times more toxic than DON in K562 cells. |
| Conditions | 8 permanent human cell lines (Hep-G2, A549, CaCo-2, HEp-2, A204, U937, RPMI 8226, Jurkat) assessed via WST-1 proliferation assay; K562 human erythroleukemia cells assessed via MTT assay. |
Why This Matters
Researchers studying trichothecene toxicity must select the specific compound based on these known potency differences, as substituting DON for NIV will lead to a significant underestimation of cytotoxic effects.
- [1] Nielsen, C., et al. (2009). Trichothecene-induced cytotoxicity on human cell lines. Mycotoxin Research, 25, 77-84. View Source
- [2] Minervini, F., et al. (2004). Toxicity and apoptosis induced by the mycotoxins nivalenol, deoxynivalenol and fumonisin B1 in a human erythroleukemia cell line. Toxicology in Vitro, 18(1), 21-28. View Source
